
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile is an organic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a methylene malononitrile moiety
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives often interact with their targets by binding to them, which can result in changes in the target’s function . This can lead to various downstream effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
It is known that indole derivatives can have a wide range of effects at the molecular and cellular level, depending on the specific targets they interact with and the nature of these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde and malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted nitriles or imines.
Scientific Research Applications
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile
- 2-((5-(4-fluorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile
- 2-((5-(4-methylphenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile
Uniqueness
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chloro substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1-methylpyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c1-19-14(8-11(9-17)10-18)6-7-15(19)12-2-4-13(16)5-3-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFXQDMAUJGVFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
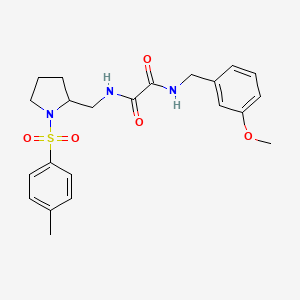
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)
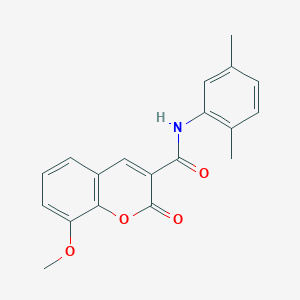

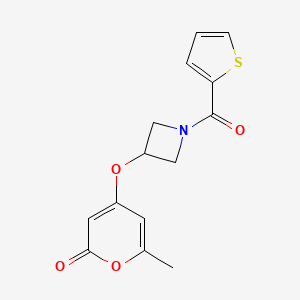
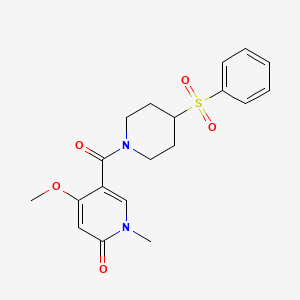
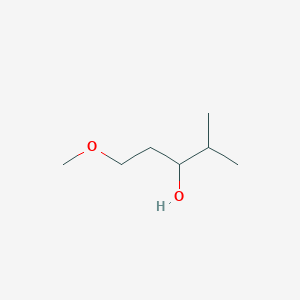
![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)
![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)
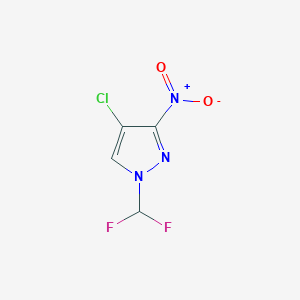

![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)

![8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2391435.png)
